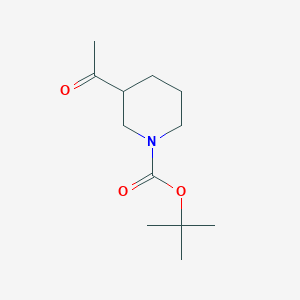

Tert-butyl 3-acetylpiperidine-1-carboxylate

描述

Tert-butyl 3-acetylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an acetyl group at the 3-position. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are prevalent in drug candidates. The tert-butyl group acts as a protective moiety for amines, enabling selective reactions during multi-step syntheses.

属性

IUPAC Name |

tert-butyl 3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDISJMZFQAYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649514 | |

| Record name | tert-Butyl 3-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858643-92-2 | |

| Record name | tert-Butyl 3-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-acetylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method 1: Reaction with Tert-butyl Chloroformate

Reagents : Tert-butyl chloroformate, piperidine, acetic anhydride, triethylamine.

-

- Piperidine is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl piperidine-1-carboxylate.

- The resulting product is then acetylated using acetic anhydride.

Conditions : The reaction is typically carried out under controlled temperature conditions (0 °C to room temperature) to ensure optimal yield.

Yield : This method can provide yields upwards of 80% depending on the reaction conditions and purity of the starting materials.

Method 2: One-Pot Synthesis

Reagents : Acetic anhydride, di-tert-butyl dicarbonate, piperidine derivatives.

-

- A one-pot reaction involves the simultaneous addition of acetic anhydride and di-tert-butyl dicarbonate to a solution of piperidine.

- The reaction is conducted under mild acidic conditions to facilitate the formation of the desired carboxylate ester.

Conditions : Typically performed at room temperature with stirring for several hours.

Yield : This method has shown yields of approximately 75% with good selectivity for the desired product.

Method 3: Grignard Reaction

Reagents : Grignard reagent, tert-butyl piperidine derivative.

-

- A Grignard reagent is reacted with a tert-butyl piperidine derivative in anhydrous tetrahydrofuran (THF).

Conditions : The reaction is conducted under nitrogen atmosphere to prevent moisture interference.

Yield : Yields can be variable but often exceed 70% when optimized.

The following table summarizes the different preparation methods for tert-butyl 3-acetylpiperidine-1-carboxylate, including key reagents, conditions, and yields:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with Chloroformate | Tert-butyl chloroformate, acetic anhydride | 0 °C to rt | >80 |

| One-Pot Synthesis | Acetic anhydride, di-tert-butyl dicarbonate | Room temperature | ~75 |

| Grignard Reaction | Grignard reagent | Anhydrous THF, nitrogen | >70 |

Following synthesis, purification is crucial for obtaining high-purity this compound. Common techniques include:

Recrystallization : Suitable for removing impurities based on solubility differences.

Column Chromatography : Utilized for separating compounds based on their polarity and interaction with stationary phases.

化学反应分析

Types of Reactions: Tert-butyl 3-acetylpiperidine-1-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Halogenation: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are used.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) are utilized.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of more complex chemical entities.

科学研究应用

Tert-butyl 3-acetylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of pyrrole-3-carboxylic acids and other piperidine derivatives.

Biology: The compound is utilized in the development of small molecule inhibitors for biological targets.

Medicine: It serves as a precursor in the synthesis of potential anticancer drugs and other therapeutic agents.

Industry: The compound is employed in the production of various chemical products, including pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of tert-butyl 3-acetylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an intermediate in various synthetic pathways, facilitating the formation of more complex molecules. Its effects are primarily exerted through its role in chemical reactions, where it participates in nucleophilic substitution, oxidation, and other processes.

相似化合物的比较

Substituent Variations and Functional Groups

The following table compares tert-butyl 3-acetylpiperidine-1-carboxylate with structurally related compounds, emphasizing substituent differences and their implications:

Key Insights :

Physical and Chemical Properties

While explicit data for the target compound are sparse, inferences can be drawn from analogs:

- Solubility: The acetyl group in this compound likely reduces water solubility compared to amino-substituted derivatives, which form hydrophilic salts .

- Stability : Tert-butyl carbamates are generally stable under basic conditions but cleaved by strong acids (e.g., HCl, H₂SO₄), releasing isobutylene gas .

- Melting Points : Fluorinated derivatives (e.g., tert-butyl 3,3-difluoropiperidine-1-carboxylate) exhibit higher melting points due to increased molecular rigidity .

生物活性

Tert-butyl 3-acetylpiperidine-1-carboxylate (TBAPC) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of TBAPC, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

TBAPC has the molecular formula CHNO and features a piperidine ring substituted with an acetyl group and a tert-butyl ester. The structural characteristics of TBAPC contribute to its reactivity and biological activity.

The biological activity of TBAPC is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may:

- Modulate Enzyme Activity : TBAPC can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, potentially altering enzyme functions .

- Cross the Blood-Brain Barrier : Studies suggest that TBAPC can penetrate the blood-brain barrier (BBB), making it a candidate for neurological applications. Its ability to reach brain tissues enhances its potential as a therapeutic agent .

Biological Activities

Research indicates that TBAPC exhibits several biological activities, including:

- Antinociceptive Effects : Preclinical studies have shown that TBAPC may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Neuroprotective Properties : The compound has been evaluated for its neuroprotective effects in models of cerebral ischemia, where it demonstrated the ability to reduce neuronal damage .

- Potential Antitumor Activity : Some studies have suggested that TBAPC may inhibit the proliferation of cancer cells, although further research is necessary to elucidate this effect.

In Vivo Studies

A notable study investigated the effects of TBAPC in a rat model of middle cerebral artery occlusion (MCAO). The results indicated that TBAPC treatment significantly reduced infarct volume and improved neurological scores compared to control groups. PET imaging revealed enhanced cerebral blood flow in treated animals .

In Vitro Studies

In vitro assays demonstrated that TBAPC inhibited specific cancer cell lines' growth, suggesting a potential role in cancer therapy. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Comparative Analysis with Similar Compounds

To better understand TBAPC's unique properties, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-acetylpiperidine-1-carboxylate | Lacks the 3-position substituent | Moderate analgesic effects |

| Tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate | Contains cyano group | Stronger enzyme inhibition potential |

| Tert-butyl 3-formylpiperidine-1-carboxylate | Contains formyl group | Potential precursor for bioactive derivatives |

This table illustrates how variations in structure can influence biological activity, underscoring TBAPC's distinct profile.

常见问题

Q. What are the standard synthetic routes for tert-butyl 3-acetylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and subsequent acetylation at the 3-position. A common method involves:

- Step 1: Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–20°C .

- Step 2: Acetylation via nucleophilic substitution or Friedel-Crafts acylation, depending on the substrate reactivity.

Key variables: Temperature control (e.g., ice cooling for exothermic steps), solvent polarity (DCM vs. THF), and stoichiometric ratios of reagents significantly impact purity and yield. For example, excess acetylating agents may lead to side reactions like over-acylation .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and acetyl placement (δ ~2.1–2.3 ppm for methyl protons) .

- LC-MS/HPLC: Validates molecular weight (e.g., [M+H]+ ion at m/z ~270) and detects impurities from incomplete reactions or degradation .

- FT-IR: Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; acetyl: ~1700–1750 cm⁻¹) to confirm functional groups .

Q. How should researchers handle safety concerns given limited toxicity data for this compound?

- Precautionary measures: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or dermal contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

- Emergency protocols: In case of exposure, rinse affected areas with water and consult a physician immediately. No specific antidotes are documented, so symptomatic treatment is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from:

- Tautomerism or rotameric forms: Dynamic equilibria in solution may split signals. Use variable-temperature NMR to stabilize conformers .

- Impurity interference: LC-MS with high-resolution mass spectrometry (HRMS) can distinguish between isobaric species (e.g., acetyl vs. propionyl derivatives) .

- Case study: If a carbonyl peak in IR overlaps with Boc/acetyl groups, deuterated solvent swaps (e.g., D₂O for DMSO-d₆) may clarify assignments .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Temperature: Store at –20°C in amber vials to prevent thermal decomposition or photodegradation .

- Humidity control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group in humid environments .

- Solvent compatibility: Avoid protic solvents (e.g., methanol) that may cleave the Boc group; anhydrous DCM or THF is preferred for long-term solutions .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for drug discovery?

- Functional group modifications: Replace the acetyl group with sulfonyl, carbamate, or heterocyclic moieties to modulate lipophilicity and bioavailability .

- Boc deprotection: Remove the Boc group under acidic conditions (e.g., HCl/dioxane) to generate a free piperidine nitrogen for further functionalization .

- Case study: Introducing a triazole ring (via click chemistry) enhances hydrogen-bonding capacity, which is critical for target binding in kinase inhibitors .

Q. What methodologies address low yields in large-scale syntheses of this compound?

- Catalyst optimization: Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions, reducing side product formation .

- Flow chemistry: Continuous flow systems improve heat and mass transfer, enhancing reproducibility for exothermic steps like Boc protection .

- Workup protocols: Optimize extraction and crystallization steps—e.g., using ethyl acetate/water partitioning to remove unreacted reagents .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data in preliminary assays?

- Source identification: Check for impurities (e.g., residual solvents like DCM) using GC-MS, which may falsely modulate assay results .

- Dose-response validation: Repeat assays with purified batches and include positive/negative controls to rule out artifacts .

- Mechanistic studies: Use molecular docking or surface plasmon resonance (SPR) to confirm direct target binding vs. off-target effects .

Methodological Recommendations

- Synthetic reproducibility: Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously to ensure consistency .

- Safety compliance: Regularly review SDS updates, as hazard classifications may evolve with new toxicity data .

- Collaborative validation: Cross-verify spectral data with computational tools (e.g., ACD/Labs or MNova) and peer reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。